molecular formula C21H36O8 B8616264 pentaerythritol tetrabutyrate CAS No. 7299-98-1

pentaerythritol tetrabutyrate

Cat. No.: B8616264
CAS No.: 7299-98-1
M. Wt: 416.5 g/mol
InChI Key: JMIAMWJLFMGGPK-UHFFFAOYSA-N
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Description

pentaerythritol tetrabutyrate is a complex organic compound with the molecular formula C15H26O6. This compound belongs to the ester family, which are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. The structure of this compound includes butanoic acid moieties esterified with a 1,3-propanediyl group, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-bis((1-oxobutoxy)methyl)-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with 1,3-propanediol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

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Properties

CAS No.

7299-98-1

Molecular Formula

C21H36O8

Molecular Weight

416.5 g/mol

IUPAC Name

[3-butanoyloxy-2,2-bis(butanoyloxymethyl)propyl] butanoate

InChI

InChI=1S/C21H36O8/c1-5-9-17(22)26-13-21(14-27-18(23)10-6-2,15-28-19(24)11-7-3)16-29-20(25)12-8-4/h5-16H2,1-4H3

InChI Key

JMIAMWJLFMGGPK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(COC(=O)CCC)(COC(=O)CCC)COC(=O)CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this example, pentaerythritol tributyrate, the tributyl ester of pentaerythritol, was synthesized from pentaerythritol and butyryl chloride as follows. To a solution of pentaerythritol (0.99 g, 7.28mmol) in dry pyridine (50 mL, under argon) at 0° C. was added butyryl chloride (2.3 mL, 22 mmol, 3 equiv) dropwise over one hour. The ice bath was removed after one hour, and the reaction stirred 24 hours at room temperature. Water (7 mL) was added and the bulk of pyridine was removed on the rotary evaporator at 2 Torr. The residue was dissolved in 1N HCL (12 mL) and the pentaerythritol esters extracted with CHCl3 (3×20 mL). The combined organic extracts were dried (MGSO4) and concentrated under vacuum to an oil (2.73 g). Purification by flash column chromatography using silica gel afforded the desired triester pentaerythritol tributyrate (1.34 g; 53%) as well as pentaerythritol dibutyrate (0.51 g; 26%) and pentaerythritol tetrabutyrate (0.42 g; 14%).
Name
pentaerythritol tributyrate
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tributyl ester
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0 (± 1) mol
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0 (± 1) mol
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0.99 g
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2.3 mL
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50 mL
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solvent
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